molecular formula C18H12Cl2O6S2 B4540234 [3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate

[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate

Cat. No.: B4540234
M. Wt: 459.3 g/mol
InChI Key: VQDYSFXMFOZDHS-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate is a complex organic compound characterized by the presence of sulfonate and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate typically involves the reaction of 3-(4-chlorophenyl)phenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The chlorophenyl groups can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The sulfonate ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of phenol and sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include substituted phenols or sulfonates.

    Oxidation: Products may include quinones or chlorinated phenols.

    Reduction: Products can include dechlorinated phenols.

    Hydrolysis: Phenol and sulfonic acid derivatives are the major products.

Scientific Research Applications

[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Chlorophenyl)phenyl] 4-chlorobenzenesulfonate
  • [3-(4-Chlorophenyl)sulfonyloxyphenyl] benzenesulfonate
  • [3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate

Uniqueness

[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate is unique due to the presence of two chlorophenyl groups and a sulfonate ester linkage. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability under various conditions. Additionally, the compound’s structural features contribute to its potential biological activity, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O6S2/c19-13-4-8-17(9-5-13)27(21,22)25-15-2-1-3-16(12-15)26-28(23,24)18-10-6-14(20)7-11-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDYSFXMFOZDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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